N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3, 5, and 6, respectively. A thioacetamide bridge connects the heterocyclic core to a 2-bromo-4-methylphenyl group.
Properties
CAS No. |
618427-73-9 |
|---|---|
Molecular Formula |
C19H20BrN3O2S2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20BrN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-7-6-10(2)8-13(14)20/h6-8H,5,9H2,1-4H3,(H,21,24) |
InChI Key |
CIOMZBFGVKGPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Thieno[2,3-d]pyrimidine Formation: The thieno[2,3-d]pyrimidine core is synthesized through a series of cyclization reactions involving appropriate precursors.
Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage by reacting the brominated phenyl compound with the thieno[2,3-d]pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aryl Group Influence: The 2-bromo-4-methylphenyl group in the target compound introduces steric hindrance and polarizability compared to simpler aryl groups (e.g., 4-bromophenyl in 5.5 or benzyl in 5.12 ).
- Core Modifications: The thieno[2,3-d]pyrimidin-4-one core in the target compound provides greater aromaticity and rigidity compared to pyrimidin-4-one derivatives (e.g., 5.5), likely affecting electronic properties and metabolic stability .
Physical Properties
- The 4-methyl group on the phenyl ring may enhance crystallinity compared to the non-methylated 2-bromophenyl analogue .
Spectral Data Comparison
¹H NMR :
- The target compound’s aromatic region would display distinct splitting patterns due to the 2-bromo-4-methylphenyl group (e.g., a doublet for H-3′/H-5′ and a singlet for H-6′), contrasting with the simpler 4-bromophenyl signals in 5.5 (δ 7.61 ppm, doublet) .
- The SCH₂ group resonates near δ 4.05–4.11 ppm across analogues , consistent with the target’s structure.
Mass Spectrometry :
- The molecular ion [M+H]⁺ for the target compound would exceed m/z 500 due to its larger mass, compared to m/z 353.99 for 5.5 .
Biological Activity
N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno[2,3-d]pyrimidine core, which is associated with various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : Approximately 421.26 g/mol
- Key Functional Groups : Brominated phenyl group, thioacetamide moiety, and thieno[2,3-d]pyrimidine core.
This structural diversity contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key activities include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thieno[2,3-d]pyrimidine core is known for its role in antimicrobial activity due to its ability to inhibit bacterial growth by disrupting cellular processes.
- Antioxidant Properties : The compound may also possess antioxidant capabilities. Research on similar thieno[2,3-d]pyrimidines suggests that they can scavenge free radicals and reduce oxidative stress in cells.
- Potential Anti-cancer Activity : Given the structural similarities to other known anti-cancer agents, there is interest in exploring its efficacy against various cancer cell lines. The brominated phenyl group may enhance its interaction with DNA or proteins involved in cell proliferation.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Bromination of the Phenyl Group : The introduction of the bromine atom enhances the compound's reactivity.
- Thioacetamide Formation : This step involves coupling the thieno[2,3-d]pyrimidine derivative with a thioacetamide moiety.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial activity of structurally related compounds and found that derivatives of thieno[2,3-d]pyrimidines exhibited significant activity against various pathogens . This suggests that N-(2-Bromo-4-methylphenyl)-2-thioacetamide could be a candidate for further investigation in antimicrobial drug development.
- Mechanistic Studies : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in bacterial metabolism . Understanding the precise mechanism of action for N-(2-Bromo-4-methylphenyl)-2-thioacetamide will be crucial for elucidating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
